Cas no 900019-79-6 (Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate)

Ethyl 6-Iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a versatile heterocyclic compound featuring an imidazopyridine core with an iodine substituent at the 6-position and a trifluoromethyl group at the 2-position. The ethyl carboxylate moiety enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The iodine atom allows for further functionalization via cross-coupling reactions, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, often improving bioactivity. This compound is particularly useful in the development of bioactive molecules, offering a balance of reactivity and stability for advanced medicinal chemistry applications. Its well-defined structure ensures consistent performance in synthetic pathways.
Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate structure
900019-79-6 structure
Product Name:Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate
CAS No:900019-79-6
MF:C11H8F3IN2O2
MW:384.093105316162
MDL:MFCD06496246
CID:3031762
PubChem ID:16413755
Update Time:2025-08-05

Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
    • 9X-0863
    • SR-01000308151
    • SR-01000308151-1
    • MFCD06496246
    • AKOS005071572
    • CS-0330430
    • 900019-79-6
    • Ethyl 6-iodo-2-(trifluoromethyl)imidazo-[1,2-a]pyridine-3-carboxylate
    • ethyl6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
    • Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate
    • MDL: MFCD06496246
    • Inchi: 1S/C11H8F3IN2O2/c1-2-19-10(18)8-9(11(12,13)14)16-7-4-3-6(15)5-17(7)8/h3-5H,2H2,1H3
    • InChI Key: WYRFCNDHGVYFQC-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=NC(C(F)(F)F)=C(C(=O)OCC)N2C=1

Computed Properties

  • Exact Mass: 383.95826Da
  • Monoisotopic Mass: 383.95826Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • Melting Point: 148-149°

Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate Security Information

  • HazardClass:IRRITANT

Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate Pricemore >>

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Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:900019-79-6)Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate
Order Number:A1190696
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:13
Price ($):482.0
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Additional information on Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate

Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate (CAS No. 900019-79-6): A Comprehensive Overview

Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate, identified by its CAS number 900019-79-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of an iodine substituent and a trifluoromethyl group, make it a valuable scaffold for further chemical modifications and drug discovery efforts.

The< strong>Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate molecule is characterized by a fused imidazo[1,2-a]pyridine core, which is a privileged structure in medicinal chemistry. This core framework has been extensively studied for its ability to interact with various biological targets, including enzymes and receptors. The introduction of halogen atoms, such as the iodine atom at the 6-position, enhances the electrophilicity of the molecule, making it a suitable candidate for cross-coupling reactions. These reactions are pivotal in constructing more complex molecular architectures and have been widely employed in the synthesis of novel pharmaceuticals.

The< strong>trifluoromethyl group at the 2-position of the imidazo[1,2-a]pyridine ring is another key feature that contributes to the pharmacological potential of this compound. Trifluoromethyl groups are known to improve metabolic stability, binding affinity, and lipophilicity in drug candidates. This modification has been strategically incorporated into many successful drugs to enhance their pharmacokinetic properties. The combination of an iodine substituent and a trifluoromethyl group in Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate makes it an attractive intermediate for the development of new therapeutic agents.

In recent years, there has been a surge in research focused on developing novel inhibitors targeting protein-protein interactions (PPIs). Imidazo[1,2-a]pyridine derivatives have emerged as promising candidates in this area due to their ability to modulate PPIs through direct binding or allosteric mechanisms. The< strong>Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate compound has been investigated for its potential as a scaffold in the design of PPI inhibitors. Preliminary studies have demonstrated its ability to interact with specific protein targets, suggesting its utility in developing drugs for diseases such as cancer and inflammatory disorders.

The synthesis of Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate involves multi-step organic transformations that highlight the synthetic versatility of heterocyclic chemistry. The process typically begins with the condensation of appropriate precursors to form the imidazo[1,2-a]pyridine core. Subsequent functionalization steps introduce the< strong>iodo and< strong>trifluoromethyl groups at designated positions on the ring system. These steps require careful optimization to ensure high yields and purity of the final product.

The incorporation of advanced synthetic methodologies has further enhanced the accessibility of this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce various substituents with high efficiency. These methods not only improve reaction yields but also allow for greater functional group tolerance, enabling chemists to explore a broader range of molecular structures.

The pharmacological evaluation of Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary data indicate that it may possess anti-inflammatory effects by modulating key signaling pathways involved in inflammation. These findings underscore the importance of this compound as a lead structure for further drug development.

The structural complexity of Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate also presents opportunities for exploring novel chemical space. By leveraging its unique scaffold, researchers can design derivatives with enhanced potency and selectivity. The presence of both electrophilic and nucleophilic sites on the molecule allows for diverse chemical modifications, enabling the creation of libraries of compounds for high-throughput screening.

In conclusion, Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-pyridine carboxylate (CAS No. 90001979) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing novel therapeutic agents targeting various diseases. The combination of synthetic accessibility and pharmacological promise positions this compound as a valuable asset in drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:900019-79-6)Ethyl 6-Iodo-2-(trifluoromethyl)imidazo-1,2-apyridine-3-carboxylate
A1190696
Purity:99%
Quantity:5g
Price ($):482.0
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